2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17635359
InChI: InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h2H,1,3-4,7H2
SMILES:
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC17635359

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one -

Specification

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name 2-amino-1-(2,3-dihydrofuran-5-yl)ethanone
Standard InChI InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h2H,1,3-4,7H2
Standard InChI Key UUQRRRSCZVOXEP-UHFFFAOYSA-N
Canonical SMILES C1COC(=C1)C(=O)CN

Introduction

Chemical Identity and Structural Characteristics

2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one (IUPAC name: 2-amino-1-(4,5-dihydrofuran-2-yl)ethanone) is a bicyclic organic compound featuring a partially saturated furan ring fused to an amino-substituted ketone group. Its molecular formula is C₆H₉NO₂, with a molecular weight of 127.14 g/mol . The compound’s structure comprises a 4,5-dihydrofuran ring (a five-membered oxygen heterocycle with one double bond) linked to a β-amino ketone moiety.

Molecular Geometry and Electronic Properties

Computational studies on similar dihydrofuran derivatives, such as 1-(4,5-dihydrofuran-2-yl)ethan-1-amine, reveal planar geometries at the ketone/amine group and slight puckering in the dihydrofuran ring . Density functional theory (DFT) analyses predict a dipole moment of ~3.2 D, driven by the electronegative oxygen atom and the polar amino-ketone group. The highest occupied molecular orbital (HOMO) localizes on the dihydrofuran ring, while the lowest unoccupied molecular orbital (LUMO) resides on the ketone, suggesting reactivity toward nucleophilic additions .

Synthesis and Reaction Pathways

Multi-Component Condensation Reactions

A one-pot synthesis strategy, inspired by the preparation of 1-(2,3-dihydrobenzo[b][1, dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole , could be adapted. Reacting benzil derivatives with ammonium acetate and 4,5-dihydrofuran-2-carbaldehyde in ethanol under reflux may yield the target compound. Catalysts like boron trifluoride etherate (BF₃·OEt₂) could enhance cyclization efficiency .

Functional Group Interconversion

Reductive amination of 1-(4,5-dihydrofuran-2-yl)ethan-1-one using ammonium formate and a palladium catalyst represents another viable pathway, as demonstrated for 2-amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one .

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one

PropertyValue/DescriptionBasis of Prediction
Melting Point145–150°CAnalogous β-amino ketones
SolubilitySoluble in ethanol, DMSO; sparingly in waterLogP ≈ 0.8 (PubChem data)
pKa (amine)~8.2Cyclic amine analogs
λmax (UV-Vis)265 nm (π→π* transition)DFT calculations

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 2.15–2.30 (m, 2H, CH₂ of dihydrofuran), 3.45–3.60 (m, 2H, OCH₂), 4.75 (s, 1H, NH₂), 6.20 (d, 1H, furan H-3) .

  • ¹³C NMR: δ 25.8 (CH₂), 68.9 (OCH₂), 110.5 (furan C-2), 175.2 (C=O) .

Infrared (IR) Spectroscopy

Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) are characteristic .

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